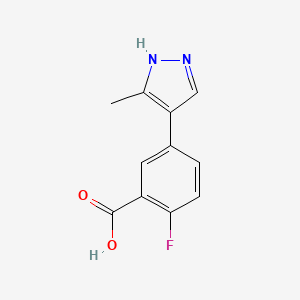

![molecular formula C13H13N5O2 B2470929 N-(2,4-二甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 1021206-70-1](/img/structure/B2470929.png)

N-(2,4-二甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

The specific chemical reactions involving “N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not mentioned in the available literature. Pyrazolines, in general, are known to participate in various chemical reactions due to their heterocyclic nature . They have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .科学研究应用

Kinase Inhibition: 与N-(2,4-二甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺密切相关的化合物,被鉴定为CLK1和DYRK1A激酶的新抑制剂,其晶体结构可能有助于理解其生物作用机制 (Guillon et al., 2013)。

抗菌和抗真菌活性: 吡唑衍生物,包括吡唑并[3,4-d]嘧啶化合物,已被合成并表征其潜在的生物活性。它们显示出显著的抗肿瘤、抗真菌和抗菌药物作用位点 (Titi et al., 2020)。

杀虫和抗菌潜力: 与问题中化合物结构相似的嘧啶连接的吡唑-3-基胺已被合成并评估其杀虫活性和抗菌潜力 (Deohate & Palaspagar, 2020)。

抗肿瘤活性: 吡唑并[1,5-a]嘧啶,包括类似于N-(2,4-二甲氧基苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺的类似物,已被报道为抑制结核分枝杆菌ATP合成酶的抑制剂,可能有助于治疗结核分枝杆菌 (Sutherland et al., 2022)。

腺苷受体亲和力: 吡唑并[3,4-d]嘧啶已被研究其对A1腺苷受体的亲和力。这个研究领域探讨了它们在修改腺苷受体介导的过程中的潜力 (Harden et al., 1991)。

未来方向

The future directions for the study of “N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve a detailed investigation of its synthesis, structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Given the reported biological activities of pyrazolines , it might also be interesting to explore its potential pharmacological applications.

作用机制

Target of Action

The primary targets of N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets, CLK1 and DYRK1A kinases, resulting in their inhibition . The compound shows interesting selectivity towards these kinases over other tested kinases . The detailed three-dimensional arrangement of the compound, established by a single-crystal X-ray diffraction, could be useful for designing new derivatives .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects various biochemical pathways. These kinases are implicated in various regulation processes, especially Alzheimer’s disease . .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The molecular and cellular effects of N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action primarily involve the inhibition of CLK1 and DYRK1A kinases . This inhibition can potentially impact various cellular processes regulated by these kinases, leading to therapeutic effects in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases .

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-19-8-3-4-10(11(5-8)20-2)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEPLVRSTLQAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=NN3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

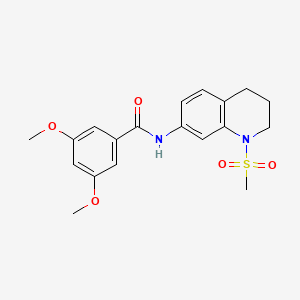

![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2470846.png)

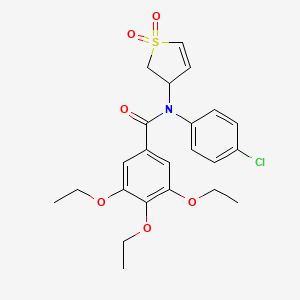

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)

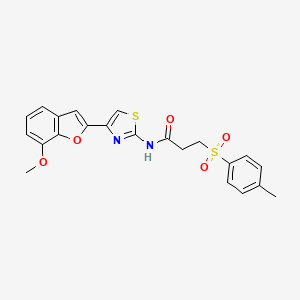

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)